Erucic acid
Overview
Description
Erucic acid is a monounsaturated omega-9 fatty acid, denoted as 22:1ω9. It has the chemical formula CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH. This compound is prevalent in seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . It is a significant oleochemical substance with widespread applications across various industries due to its hydrophobicity and exceptional lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucic acid is produced by the elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA . The elongation process involves the addition of two-carbon units to the oleic acid chain, resulting in the formation of this compound.
Industrial Production Methods
For industrial purposes, this compound is primarily extracted from high-erucic acid rapeseed oil and mustard oil . The extraction process typically involves pressing the seeds to obtain the oil, followed by refining and purification steps to isolate this compound. The Soxhlet extraction method is commonly used to obtain high concentrations of this compound from rapeseed protein products .
Chemical Reactions Analysis
Types of Reactions
Erucic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form brassylic acid, a C13-dicarboxylic acid, through ozonolysis.
Hydrogenation: Hydrogenation of this compound results in the formation of behenyl alcohol, a pour point depressant, and silver behenate, used in photography.
Amidation: This compound can react with urea in the presence of a catalyst to form erucamide, a fatty acid amide.
Common Reagents and Conditions
Ozonolysis: Ozone (O₃) and oxygen (O₂) are used to cleave the C=C bond in this compound.
Hydrogenation: Hydrogen gas (H₂) and a suitable catalyst are used for the hydrogenation process.
Amidation: Urea and a catalyst such as Novozym 435 are used for the amidation reaction.
Major Products
Brassylic acid: Formed through the oxidation of this compound.
Behenyl alcohol: Formed through the hydrogenation of this compound.
Erucamide: Formed through the amidation of this compound.
Scientific Research Applications
Erucic acid has a wide range of scientific research applications, including:
Mechanism of Action
Erucic acid exerts its effects through various molecular targets and pathways. It interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, and has anti-inflammatory, antioxidant, and anti-tumor properties . Additionally, this compound inhibits influenza A virus by inactivating NF-κB and p38 MAPK signaling pathways .
Comparison with Similar Compounds
Erucic acid is similar to other long-chain monounsaturated fatty acids, such as oleic acid and nervonic acid. it is unique due to its longer carbon chain and specific applications in industrial and medicinal fields .
Similar Compounds
Oleic acid: A monounsaturated omega-9 fatty acid with an 18-carbon chain.
Nervonic acid: A monounsaturated omega-9 fatty acid with a 24-carbon chain, known for its role in repairing brain nerve fibers.
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
(Z)-docos-13-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUOLQHDNGRHBS-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63541-50-4 | |
Record name | 13-Docosenoic acid, (13Z)-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63541-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8026931 | |
Record name | Erucic acid | |
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Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid | |
Record name | 13-Docosenoic acid, (13Z)- | |
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Record name | Erucic acid | |
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Record name | Erucic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |
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Boiling Point |
265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg | |
Record name | ERUCIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether | |
Record name | ERUCIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.860 at 55 °C/4 °C | |
Record name | ERUCIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000115 [mmHg] | |
Record name | Erucic acid | |
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Mechanism of Action |
An erucic acid mitochondrial metabolite inhibits mitochondrial oxidn of other fatty acids, esp in heart. Would explain accum of triglycerides in heart of rats fed rapeseed oil containing erucic acid., The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/, The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited. | |
Record name | ERUCIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol | |
CAS No. |
112-86-7 | |
Record name | Erucic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-86-7 | |
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Record name | Erucic acid | |
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Record name | ERUCIC ACID | |
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Record name | 13-Docosenoic acid, (13Z)- | |
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Record name | Erucic acid | |
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Record name | (Z)-docos-13-enoic acid | |
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Record name | Erucic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |
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Melting Point |
33.8 °C, 33.5 °C | |
Record name | ERUCIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Erucic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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